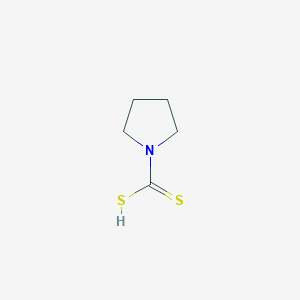

Pyrrolidine-1-carbodithioic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Pyrrolidine-1-carbodithioic acid is an organic compound characterized by the presence of a pyrrolidine ring and two dithioic acid functional groups. Its molecular formula is , and it has a molar mass of approximately 218.38 g/mol. This compound is known for its unique chemical structure, which includes a five-membered ring with nitrogen and sulfur atoms, making it a member of the dithiocarbamate family. Pyrrolidine-1-carbodithioic acid exhibits properties that are useful in various

- Electrophilic Substitution: As a nucleophile, pyrrolidine-1-carbodithioic acid readily reacts with electrophiles such as alkyl halides and acyl halides .

- Metal Complex Formation: It can chelate metal ions, forming stable complexes that are biologically active and can influence cellular processes .

Pyrrolidine-1-carbodithioic acid exhibits significant biological activity, particularly in the context of metal ion chelation. It has been shown to inhibit certain biological pathways by binding to metal ions like zinc, which can affect various cellular functions. Notably, it has been reported to inhibit viral RNA-dependent RNA polymerase, making it a potential candidate for antiviral applications . Additionally, its ability to induce cell cycle arrest in the G1 phase suggests potential uses in cancer therapy.

The synthesis of pyrrolidine-1-carbodithioic acid can be achieved through several methods:

- Direct Reaction: It can be synthesized from pyrrolidine and carbon disulfide in the presence of a base, facilitating the formation of the dithiocarbamate structure.

- Metal-Catalyzed Reactions: Recent advancements have introduced metal-catalyzed methods that allow for more efficient synthesis of pyrrolidine derivatives, including pyrrolidine-1-carbodithioic acid, through various catalytic pathways .

Pyrrolidine-1-carbodithioic acid finds applications in multiple fields:

- Pharmaceuticals: Due to its biological activity, it is explored for use in drug development, particularly as an antiviral agent.

- Agriculture: The compound may serve as a biopesticide or growth regulator due to its interaction with metal ions that are essential for plant growth.

- Chemical Synthesis: It acts as a reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions.

Studies on the interactions of pyrrolidine-1-carbodithioic acid with various biological systems have highlighted its potential as a therapeutic agent. Its ability to bind metal ions alters enzyme activities and cellular signaling pathways. Research indicates that it may modulate the effects of heavy metals in biological systems by chelating them, thus reducing toxicity .

Pyrrolidine-1-carbodithioic acid shares structural similarities with several other compounds within the dithiocarbamate family. Below is a comparison highlighting its uniqueness:

| Compound | Structure Characteristics | Unique Properties |

|---|---|---|

| Pyrrolidine Dithiocarbamate | Contains a pyrrolidine ring and dithiocarbamate | Known for antiviral properties |

| Ammonium Pyrrolidyldithiocarbamate | Salt form of pyrrolidine dithiocarbamate | Enhanced solubility and stability |

| Dithiocarbamic Acid | Simple dithiocarbamate without a cyclic structure | Less specific biological activity |

| Ethyl Dithiocarbamate | Similar dithiocarbamate structure | Used primarily as a pesticide |

Pyrrolidine-1-carbodithioic acid is unique due to its specific structural arrangement that combines both cyclic and dithioic functionalities, leading to distinct biological activities not observed in simpler dithiocarbamates.

The synthesis and production of pyrrolidine-1-carbodithioic acid encompass a spectrum of laboratory and industrial strategies. Each approach is tailored to optimize yield, purity, and scalability, while also facilitating downstream applications and derivative synthesis. The following sections dissect these methodologies in detail.

Laboratory-Scale Synthesis Protocols

Laboratory-scale synthesis of pyrrolidine-1-carbodithioic acid is foundational for academic research and small-scale applications. The protocols described herein are designed for reproducibility, efficiency, and adaptability to diverse research objectives.

Direct Reaction of Pyrrolidine with Carbon Disulfide

The most prevalent laboratory synthesis of pyrrolidine-1-carbodithioic acid is the direct nucleophilic addition of pyrrolidine to carbon disulfide in the presence of a base . This reaction exploits the nucleophilicity of the secondary amine group in pyrrolidine and the electrophilicity of carbon disulfide, yielding the dithiocarbamic acid product.

The typical protocol involves dissolving pyrrolidine in an aprotic solvent such as ethanol or methanol, followed by the gradual addition of carbon disulfide under controlled temperature conditions. An inorganic base, commonly sodium hydroxide or potassium hydroxide, is introduced to deprotonate the intermediate and drive the reaction to completion. The reaction mixture is stirred for several hours, with progress monitored by thin-layer chromatography or nuclear magnetic resonance spectroscopy.

Upon completion, the reaction mixture is acidified to precipitate the pyrrolidine-1-carbodithioic acid, which is then isolated by filtration or extraction. The crude product is often purified by recrystallization from ethanol or by chromatographic techniques, depending on the required purity for subsequent applications.

The following table summarizes key reaction parameters typically employed in laboratory-scale syntheses:

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Pyrrolidine:CS₂ molar ratio | 1:1.05 – 1:1.2 | Slight excess CS₂ ensures completion |

| Solvent | Ethanol, methanol | Aprotic, polar solvents preferred |

| Base | NaOH, KOH | Facilitates deprotonation |

| Temperature | 0–25°C | Lower temperatures minimize byproducts |

| Reaction time | 2–6 hours | Monitored by TLC or NMR |

| Purification | Recrystallization, chromatography | Choice depends on application |

This method is valued for its operational simplicity, high atom economy, and adaptability to modifications, such as the introduction of isotopic labels or functionalized pyrrolidine precursors .

Alternative Synthetic Pathways and Optimizations

Beyond the canonical direct reaction, alternative laboratory-scale synthetic routes have been explored to enhance yield, selectivity, and functional group compatibility. One such approach involves the use of pre-formed pyrrolidine salts or derivatives, which can be reacted with carbon disulfide under milder conditions or in the presence of phase-transfer catalysts. These modifications are particularly advantageous when synthesizing derivatives with sensitive substituents or when minimizing side reactions is critical.

Recent innovations include the employment of one-pot, multi-component reactions, where pyrrolidine, carbon disulfide, and additional electrophiles are combined to generate functionalized dithiocarbamates in a single step. Such methodologies leverage the high reactivity of the dithiocarbamic intermediate, enabling the introduction of alkyl, aryl, or heterocyclic moieties directly onto the carbodithioic acid scaffold [5].

Optimization studies have also focused on solvent selection, base strength, and reaction temperature. For instance, the use of dimethyl sulfoxide as both solvent and mild oxidant has been reported to facilitate the synthesis of quinolone-2-thione derivatives from pyrrolyl precursors and carbon disulfide, demonstrating the versatility of the core reaction under varied conditions [5]. Additionally, the implementation of microwave-assisted heating has been investigated to accelerate reaction rates and improve yields, particularly in the context of high-throughput synthesis.

The following table compares selected alternative laboratory protocols:

| Methodology | Key Features | Reported Yield (%) | Reference |

|---|---|---|---|

| Direct reaction (EtOH, NaOH) | Standard, robust | 75–90 | |

| Phase-transfer catalysis | Enhanced solubility, mild conditions | 80–92 | [5] |

| One-pot multi-component | Functionalized derivatives | 60–85 | [5] |

| Microwave-assisted | Rapid synthesis, energy-efficient | 85–95 | [5] |

These alternative approaches underscore the adaptability of pyrrolidine-1-carbodithioic acid synthesis to diverse research demands, enabling tailored modifications and process intensification.

Industrial Production Techniques

Scaling laboratory protocols to industrial production necessitates consideration of cost, safety, throughput, and environmental impact. Industrial synthesis of pyrrolidine-1-carbodithioic acid typically retains the fundamental chemistry of the laboratory process but incorporates process engineering optimizations to maximize efficiency and minimize waste.

In industrial settings, the direct reaction of pyrrolidine with carbon disulfide remains the cornerstone of production, but is conducted in large, jacketed reactors equipped with temperature and pressure controls. Continuous addition of reactants, in-line monitoring of reaction progress, and automated pH adjustment are standard practices to ensure consistent product quality and yield.

Industrial processes often utilize aqueous or mixed solvent systems to facilitate product isolation and minimize solvent recovery costs. Bases such as sodium hydroxide are employed in stoichiometric quantities, and the reaction is maintained at controlled temperatures, typically between 10°C and 30°C, to suppress the formation of polysulfide byproducts. Upon completion, the reaction mixture is acidified with mineral acids to precipitate the product, which is then separated by filtration or centrifugation.

Quality control is integrated at multiple stages, with in-process sampling analyzed by high-performance liquid chromatography, infrared spectroscopy, and mass spectrometry to verify product identity and purity. The scalability of the process is supported by the benign nature of the reactants and the absence of hazardous intermediates, making it amenable to kilogram- and ton-scale production .

A summary of industrial process parameters is provided below:

| Parameter | Typical Industrial Value | Notes |

|---|---|---|

| Reactor type | Jacketed batch or continuous | Enables temperature control |

| Solvent system | Water, ethanol-water mixtures | Cost-effective, facilitates isolation |

| Base | NaOH, KOH | Bulk availability, low cost |

| Temperature | 10–30°C | Prevents side reactions |

| Product isolation | Filtration, centrifugation | Scalable, efficient |

| Quality control | HPLC, IR, MS | Ensures batch consistency |

Process intensification strategies, such as the use of flow reactors and in-line purification modules, are under investigation to further enhance throughput and reduce environmental footprint.

Purification Protocols and Quality Assessment

The purification of pyrrolidine-1-carbodithioic acid is a critical step in both laboratory and industrial contexts, directly impacting the compound’s suitability for downstream applications. The purification strategy is dictated by the scale of synthesis, desired purity, and the presence of structurally similar impurities.

The most common purification method is recrystallization from ethanol or a water-ethanol mixture, which exploits the differential solubility of the product and impurities. For higher purity requirements, particularly for analytical or pharmaceutical applications, column chromatography on silica gel or reverse-phase media is employed. The choice of eluent is tailored to the polarity and stability of the dithiocarbamic acid, with mixtures of ethyl acetate and hexanes or aqueous acetonitrile proving effective.

In industrial settings, purification is streamlined to minimize solvent use and waste generation. Filtration and centrifugation are employed for bulk isolation, followed by washing with cold solvent to remove residual inorganic salts and unreacted starting materials. For applications requiring ultra-high purity, additional recrystallization or preparative HPLC may be utilized.

Quality assessment is conducted using a suite of analytical techniques. Melting point determination provides a rapid assessment of purity, while nuclear magnetic resonance spectroscopy and mass spectrometry confirm structural identity. High-performance liquid chromatography quantifies purity and detects trace impurities. Infrared spectroscopy is employed to verify characteristic functional group absorptions, particularly the C=S and N–H stretches.

The following table outlines typical analytical parameters for quality assessment:

| Analytical Method | Purpose | Typical Outcome |

|---|---|---|

| Melting point | Rapid purity check | 120–130°C (pure compound) |

| NMR spectroscopy | Structural confirmation | Expected chemical shifts |

| Mass spectrometry | Molecular weight confirmation | [M+H]+ ion at m/z 163 (C₅H₉NS₂) |

| HPLC | Purity quantification | ≥98% for analytical grade |

| IR spectroscopy | Functional group identification | C=S at ~1050 cm⁻¹, N–H at ~3200 cm⁻¹ |

These protocols ensure that pyrrolidine-1-carbodithioic acid meets stringent quality standards for research and industrial applications.

Structural Modifications and Derivative Formation

The chemical structure of pyrrolidine-1-carbodithioic acid, featuring a five-membered pyrrolidine ring and a dithiocarbonyl moiety, lends itself to a wide array of structural modifications. These modifications are pivotal for expanding the compound’s utility in coordination chemistry, catalysis, and materials science.

One common strategy involves the alkylation or arylation of the dithiocarbamic acid group, yielding N-substituted dithiocarbamate esters or amides. Such derivatives are synthesized by reacting the acid with alkyl halides or acyl chlorides under basic conditions. The resulting compounds exhibit altered solubility, stability, and metal-binding properties, enabling their use as tailored ligands or catalysts.

Esterification of the dithiocarbamic acid with alcohols, including functionalized or chiral alcohols, generates a diverse library of esters with tunable reactivity. These esters can serve as intermediates in the synthesis of more complex molecules or as ligands in asymmetric catalysis.

Recent research has explored the incorporation of additional functional groups onto the pyrrolidine ring, such as hydroxyl, carboxyl, or aromatic substituents, to modulate the electronic and steric environment of the dithiocarbamic acid. These modifications are achieved via pre-functionalized pyrrolidine precursors or post-synthetic derivatization.

The following table summarizes representative derivatives and their synthetic approaches:

| Derivative Type | Synthetic Approach | Key Properties |

|---|---|---|

| N-alkyl dithiocarbamates | Alkylation with alkyl halides | Enhanced lipophilicity |

| Ester derivatives | Esterification with alcohols | Tunable solubility, reactivity |

| Amide derivatives | Reaction with acyl chlorides | Increased stability |

| Functionalized pyrrolidines | Use of substituted pyrrolidine precursors | Modified electronic properties |

These structural modifications underpin the versatility of pyrrolidine-1-carbodithioic acid as a chemical scaffold, facilitating its integration into advanced functional materials and coordination complexes [3] .

Physiochemical Characteristics

Pyrrolidine-1-carbodithioic acid represents a significant member of the dithiocarbamic acid family, characterized by its distinctive molecular structure comprising a five-membered pyrrolidine ring attached to a dithiocarbonyl functional group. The compound exhibits the molecular formula C₅H₉NS₂ with a molecular weight of 147.26 g/mol [1]. The Chemical Abstracts Service registry number is 25769-03-3, providing unambiguous identification in chemical databases [1].

The molecular structure is defined by the International Union of Pure and Applied Chemistry nomenclature as pyrrolidine-1-carbodithioic acid, with the simplified molecular-input line-entry system representation SC(=S)N1CCCC1 [1]. The International Chemical Identifier Key VSWDORGPIHIGNW-UHFFFAOYSA-N provides a standardized structural representation for computational applications [1].

Physical Properties Summary

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉NS₂ | [1] |

| Molecular Weight | 147.26 g/mol | [1] |

| Melting Point | 240-242 °C | [1] |

| Boiling Point (predicted) | 199.7±23.0 °C | [2] |

| Density (predicted) | 1.264±0.06 g/cm³ | [2] |

| Flash Point | 74.6 °C | [3] |

Solubility Profile and Solution Behavior

Pyrrolidine-1-carbodithioic acid demonstrates excellent water solubility characteristics, with the compound being freely soluble in aqueous media [4]. This high aqueous solubility is attributed to the polar nature of the dithiocarbonyl functional group and the potential for hydrogen bonding interactions. The ammonium salt form exhibits particularly enhanced solubility, with documented values of 190 g/L in water [4], making it highly suitable for biochemical applications requiring aqueous solutions.

The compound shows good stability in aqueous solutions, with ammonium salt preparations remaining stable for up to three months when stored at -20°C [5]. This stability profile makes the compound practical for laboratory applications and biochemical research. The dissolution behavior in organic solvents varies, with moderate solubility observed in polar organic solvents such as methanol and ethanol, while limited solubility is noted in non-polar solvents.

Thermal Properties and Stability

The thermal behavior of pyrrolidine-1-carbodithioic acid exhibits distinct characteristics depending on the specific salt form. The free acid form demonstrates a melting point of 240-242 °C [1], indicating moderate thermal stability under standard conditions. However, thermal stability varies significantly among different salt derivatives.

Thermal Stability Comparison

| Compound Form | Decomposition Temperature (°C) | Stability Classification |

|---|---|---|

| Free acid | 240-242 | Moderate |

| Sodium salt | >300 | High |

| Ammonium salt | 146-151 | Moderate |

The sodium salt derivative exhibits superior thermal stability, with decomposition temperatures exceeding 300°C [3], while the ammonium salt shows lower thermal stability with decomposition occurring between 146-151°C [4]. Thermal decomposition studies reveal that the compound undergoes complex degradation pathways, often involving loss of the dithiocarbonyl group and subsequent reorganization of the pyrrolidine ring structure.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of pyrrolidine-1-carbodithioic acid. Proton nuclear magnetic resonance analysis reveals characteristic signals corresponding to the pyrrolidine ring protons and the exchangeable proton of the dithiocarbonyl group. The pyrrolidine ring protons typically appear as complex multiplets in the aliphatic region, with the ring nitrogen causing distinctive chemical shift patterns.

The carbon-13 nuclear magnetic resonance spectrum displays characteristic signals for the dithiocarbonyl carbon, typically observed at approximately 200 parts per million, indicating the unique electronic environment of this functional group [6]. The pyrrolidine ring carbons appear in the expected aliphatic region, with distinct chemical shifts reflecting the influence of the nitrogen atom and the attached dithiocarbonyl substituent.

Infrared Spectroscopic Features

Infrared spectroscopy provides definitive identification of the functional groups present in pyrrolidine-1-carbodithioic acid. The carbon-nitrogen stretching vibration appears as a characteristic absorption band at approximately 1464 cm⁻¹ for the free ligand [6]. Upon coordination to metal centers, this band shifts to higher frequencies, typically appearing around 1583 cm⁻¹, indicating increased double bond character due to electron delocalization toward the metal center [6].

The carbon-sulfur stretching vibrations provide additional structural confirmation, with the dithiocarbonyl group exhibiting characteristic absorptions in the fingerprint region. The infrared spectrum also reveals absorptions corresponding to the pyrrolidine ring vibrations, including carbon-hydrogen stretching and bending modes that confirm the cyclic structure.

Commercial specifications for the ammonium salt indicate that infrared spectral analysis should conform to established standards [7], ensuring consistent identification and purity assessment. The spectroscopic fingerprint serves as a reliable method for quality control and structural verification.

Mass Spectrometric Analysis

Mass spectrometry provides detailed molecular ion information and fragmentation patterns for pyrrolidine-1-carbodithioic acid. The molecular ion peak appears at m/z 147.01709 for the positive ion mode and 147.01819 for the negative ion mode [8]. Various adduct ions provide additional confirmation of the molecular structure and facilitate detection in complex matrices.

Mass Spectrometric Data

| Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 148.02492 | 128.4 |

| [M+Na]⁺ | 170.00686 | 136.4 |

| [M-H]⁻ | 146.01036 | 130.7 |

| [M+NH₄]⁺ | 165.05146 | 151.0 |

The fragmentation patterns typically involve loss of sulfur atoms and rearrangement of the pyrrolidine ring, providing structural information that confirms the proposed molecular structure. Collision cross section measurements provide additional three-dimensional structural information, with values ranging from 123.3 to 171.2 Ų depending on the specific adduct ion formed [8].

Reactivity and Chemical Transformations

Pyrrolidine-1-carbodithioic acid exhibits diverse reactivity patterns, primarily centered around the nucleophilic sulfur atoms of the dithiocarbonyl group. The compound readily forms coordination complexes with transition metals, acting as a bidentate chelating ligand through both sulfur atoms . This chelation behavior is fundamental to its applications in metal extraction, analytical chemistry, and biochemical research.

Metal Complex Formation

| Metal Ion | Complex Stability | Primary Application |

|---|---|---|

| Copper(II) | High | Proteasome inhibition |

| Zinc(II) | High | Proteasome inhibition |

| Palladium(II) | Moderate | Catalytic studies |

| Cadmium(II) | High | Nanoparticle synthesis |

The compound undergoes S-methylation reactions to form dithioester derivatives, which exhibit different coordination behavior compared to the parent dithiocarbamate [6]. These transformations are significant for synthetic applications and for understanding the compound's reactivity in biological systems.

Thermal decomposition represents another important transformation pathway, with the compound undergoing S-demethylation reactions when heated, yielding corresponding dithiocarbamate intermediates [6]. This thermal behavior is exploited in materials science applications for the preparation of metal sulfide nanoparticles [10].

The compound also participates in oxidation-reduction reactions, serving as a radical scavenger due to the presence of the sulfur-containing functional group [11]. This antioxidant behavior contributes to its biological activity and potential therapeutic applications.

Acid-Base Properties and Equilibria

The acid-base behavior of pyrrolidine-1-carbodithioic acid is characterized by the presence of an acidic proton associated with the dithiocarbonyl group. Computational predictions indicate a pKa value of 5.42±0.20 [12], classifying the compound as a weak acid under physiological conditions. This acidity is significantly different from the parent pyrrolidine, which exhibits a basic pKa of 11.27 [13].

The acidic nature of the dithiocarbonyl proton enables the formation of various salt derivatives, including sodium and ammonium salts that exhibit enhanced solubility and stability characteristics [14]. The acid-base equilibrium is influenced by solvent effects, with aqueous solutions showing different behavior compared to organic solvents.

In biological systems, the acid-base properties influence the compound's distribution and activity. The relatively low pKa suggests that the compound exists predominantly in its anionic form at physiological pH, which may contribute to its ability to interact with metal ions and biological targets [15].

The acid-base equilibrium also affects the compound's coordination chemistry, with deprotonation facilitating metal binding through both sulfur atoms. This pH-dependent behavior is exploited in analytical applications where controlled pH conditions optimize metal extraction efficiency [16].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

872-71-9 (hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 49 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 48 of 49 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

25769-03-3